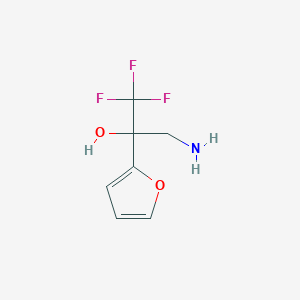

3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol

Overview

Description

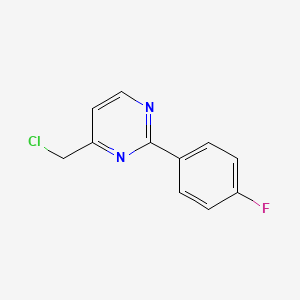

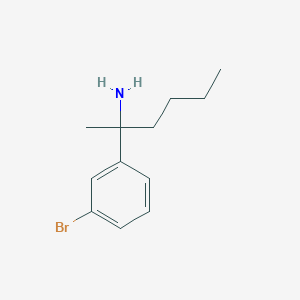

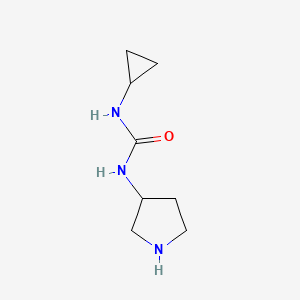

“3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” is an organic compound with the molecular formula C7H8F3NO2 . It has an average mass of 195.139 Da and a monoisotopic mass of 195.050720 Da .

Molecular Structure Analysis

The molecular structure of “3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” consists of seven carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

“3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” is a colorless liquid with a special odor . It is soluble in water and many organic solvents such as alcohols and ethers .Scientific Research Applications

Chemical Synthesis and Inhibition Studies

"3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol" has been explored for its role in chemical synthesis and as a potential inhibitor in biochemical research. For instance, novel compounds containing the furyl group have been synthesized as potent inhibitors of cholesteryl ester transfer protein (CETP), highlighting its application in cardiovascular disease research and potential therapeutic development (Massa et al., 2001). This underscores the compound's significance in synthesizing inhibitors that could modulate lipid metabolism and potentially impact atherosclerosis treatment strategies.

Stereoselective Synthesis

The compound's framework has been utilized in the stereoselective synthesis of complex molecules. For example, stereoselective methodologies have been developed for the preparation of anti-α-(difluoromethyl)-β-amino alcohols, demonstrating the utility of such compounds in constructing stereochemically complex and functionally rich molecules (Prakash et al., 2002). This highlights the compound's role in synthetic organic chemistry, particularly in the context of creating building blocks for pharmaceuticals and other biologically active molecules.

Catalysis and Reaction Mechanisms

In catalysis, the trifluoro group within compounds like "3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol" has been shown to significantly impact reaction mechanisms and outcomes. For instance, lanthanide(III) trifluoromethanesulfonates have been demonstrated as highly effective catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols (Chini et al., 1994). This suggests that the trifluoro and amino functionalities of the compound can be leveraged in catalytic processes to achieve highly selective and efficient synthetic transformations.

Material Science and Luminescence

The compound's structural motif has been explored in material science, particularly in the development of luminescent metal-organic frameworks (MOFs). By strategically designing ligands with amino groups, researchers have synthesized amine-functionalized autofluorescent MOFs for selective gas/vapor sorption and nanomolar sensing of nitroaromatics in water (Das & Mandal, 2018). This illustrates the compound's potential applications in environmental monitoring, sensing technologies, and the development of novel materials with tailored electronic and optical properties.

properties

IUPAC Name |

3-amino-1,1,1-trifluoro-2-(furan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCXFSFFUWXAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)